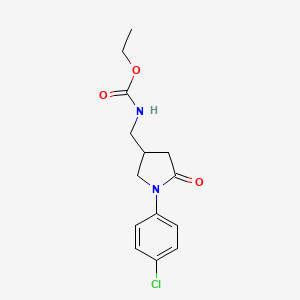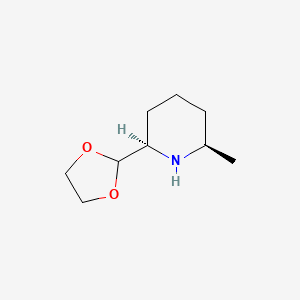
(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications in research.
Scientific Research Applications
Enantioselective Synthesis
A notable application of compounds related to (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is in enantioselective synthesis. For instance, the enantioselective total synthesis of a related insecticidal piperidine alkaloid was achieved using a stereoselective approach starting from d-alanine (Nakatani et al., 2006). This demonstrates the potential of such compounds in synthesizing biologically active molecules with specific stereochemistry.
Complex Formation and Ligand Synthesis
These compounds are also involved in the synthesis of complex ligands. For example, chiral non-racemic O/N/O donor ligands related to this compound were synthesized and reacted with pentacarbonylhalogenorhenium(I) compounds, yielding complexes where the ligands acted in a N/O bidentate chelate fashion (Heard et al., 2003). Such research aids in understanding the coordination chemistry and potential applications of these ligands in more complex molecular systems.
Chemical Structure and Spectroscopy Studies
The study of the chemical structure and spectroscopic properties of related compounds forms another research application. Analysis of the vibrational spectra of 2 and 3-methylpiperidine, which share a structural similarity with this compound, was conducted using density functional theory calculations (Erdoğdu & Güllüoǧlu, 2009). This kind of research contributes to our understanding of the molecular behavior and properties of these compounds.
Novel Antioxidant Agents
Compounds similar to this compound have been explored for their potential as novel antioxidant agents. A study designed molecular combinations of antioxidants, where analogs of this compound exhibited significant radical scavenging activities (Manfredini et al., 2000). This opens up possibilities for their use in therapeutic applications where oxidative stress is a concern.
Polymer Synthesis and Characterization
These compounds are also used in the field of polymer science. For example, the thermal behavior of polymethacrylates with a 1,3-dioxolane ring, which is structurally related to this compound, was studied (Ilter et al., 2002). Research in this area contributes to the development of new materials with specific properties and applications.
Properties
IUPAC Name |
(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBQVNBBVUIDC-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
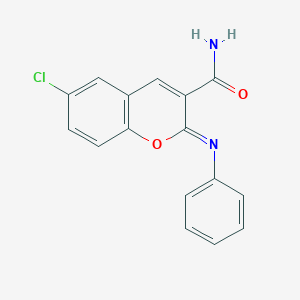
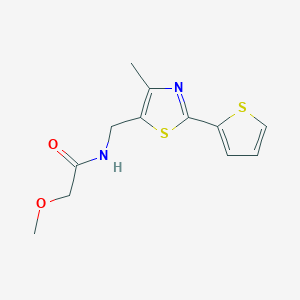
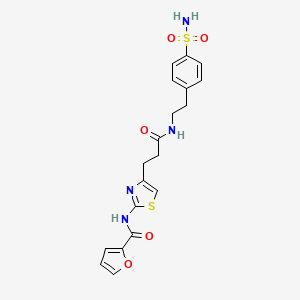
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
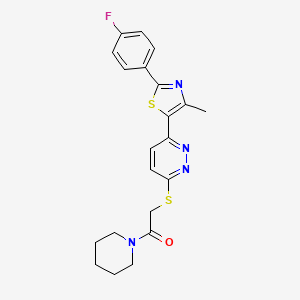

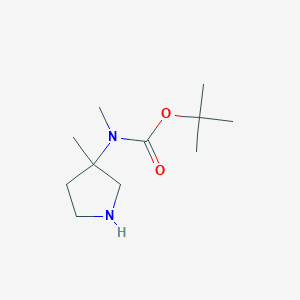




![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)
